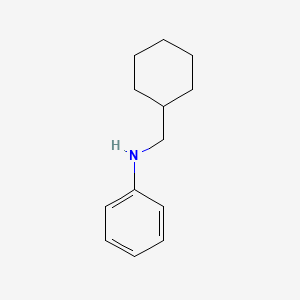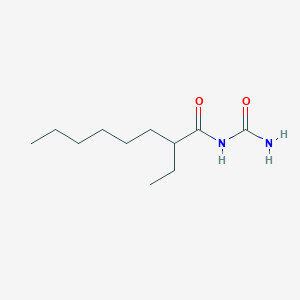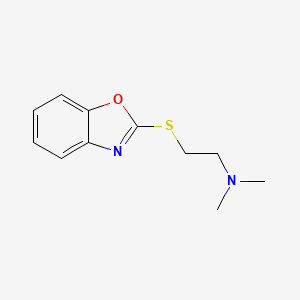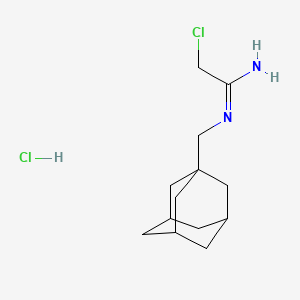![molecular formula C18H15N5O3S B12006281 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B12006281.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a sulfanyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by condensing o-phenylenediamine with carbon disulfide under basic conditions to form 2-mercaptobenzimidazole.
Sulfanyl Bridge Formation: The 2-mercaptobenzimidazole is then reacted with chloroacetic acid to introduce the sulfanyl bridge, forming 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid.
Hydrazide Formation: The acetic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: Finally, the hydrazide is condensed with 3-(2-nitrophenyl)-2-propenal under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction efficiency, and the scalability of each step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium can be used for reduction.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzimidazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, the compound’s potential as an antimicrobial or anticancer agent is of significant interest. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and receptor binding.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could be developed into drugs targeting specific diseases, such as cancer or bacterial infections.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The hydrazide linkage allows for hydrogen bonding and electrostatic interactions with biological molecules.
相似化合物的比较
Similar Compounds
2-(1H-benzimidazol-2-ylsulfanyl)acetic acid: Similar in structure but lacks the hydrazide and nitrophenyl groups.
N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide: Lacks the benzimidazole moiety but shares the hydrazide and nitrophenyl groups.
Uniqueness
The uniqueness of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide lies in its combined structural features, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C18H15N5O3S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H15N5O3S/c24-17(12-27-18-20-14-8-2-3-9-15(14)21-18)22-19-11-5-7-13-6-1-4-10-16(13)23(25)26/h1-11H,12H2,(H,20,21)(H,22,24)/b7-5+,19-11+ |
InChI 键 |
VRAYFUBETQWEMJ-SPJXWURQSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12006208.png)







![6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B12006256.png)

![N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide](/img/structure/B12006265.png)
![4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12006275.png)

